1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
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Properties
IUPAC Name |
1-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-13-21-16-6-4-3-5-15(16)19(22-13)26-11-9-14(10-12-26)23-20(28)17-7-8-18(27)25(2)24-17/h7-8,14H,3-6,9-12H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKQZXYSNGFEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NN(C(=O)C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of quinazoline derivatives and features a complex structure characterized by multiple functional groups. Its molecular formula is with a molecular weight of 396.5 g/mol. The structural composition includes a tetrahydroquinazoline moiety fused with a piperidine ring and a pyridazine carboxamide group.
Anticancer Properties
Research has indicated that compounds similar to the one exhibit significant anticancer activity. A study highlighted the inhibitory effects on Polo-like kinase 1 (Plk1), a critical regulator in cell division and proliferation. Inhibitors targeting Plk1 have shown promise in treating various cancers due to their ability to disrupt mitotic processes .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. The mechanism involves binding to specific enzymes, thereby inhibiting their activity and affecting various biochemical pathways. This property suggests possible applications in treating diseases where enzyme dysregulation is a factor.
Neuropharmacological Effects
Quinazoline derivatives have been investigated for their neuropharmacological effects. Some studies suggest that these compounds may have antipsychotic properties, contributing to their therapeutic potential in treating neurological disorders .
Case Studies and Experimental Data
- In vitro Studies : Various in vitro assays have demonstrated the compound's efficacy against cancer cell lines. For instance, it showed significant growth inhibition rates at specific concentrations, indicating its potential as an anticancer agent.
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with target proteins involved in cancer progression. These studies help elucidate the structure-activity relationship (SAR) crucial for drug development.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been assessed against different bacterial strains, showing promising antibacterial activity that could be further explored for therapeutic applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.5 g/mol |
| Anticancer Activity | Inhibits Plk1 |
| Enzyme Inhibition | Yes |
| Neuropharmacological Effects | Potential antipsychotic |
| MIC Values | Promising against bacteria |
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of quinazoline derivatives and features a unique combination of a tetrahydroquinazoline ring fused with a piperidine structure and a pyridazine moiety. Its molecular formula is with a molecular weight of approximately 336.41 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its potential as an anti-virulence agent against pathogenic bacteria. In particular, it may inhibit mono-ADP-ribosyltransferase toxins, which are significant virulence factors in bacterial infections .
- Neurological Disorders : Studies suggest that derivatives of this compound could serve as therapeutic agents for neurological conditions due to their ability to modulate neurotransmitter systems.
2. Enzyme Inhibition
- Mechanism of Action : The compound has shown promise in inhibiting specific enzymes involved in critical biochemical pathways. For example, it interacts with enzymes that are crucial for bacterial virulence, thereby reducing the pathogenicity of certain bacteria .
- Case Study Example : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against target enzymes, indicating strong inhibitory potential .
3. Material Science
- Synthesis of New Materials : The compound can be utilized as a building block for creating new materials with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as solubility and stability .
| Compound Name | Target Enzyme | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | Mono-ADP-ribosyltransferase | 0.296 ± 0.080 | Inhibition |
| PJ34 | ExoA | 0.140 | Inhibition |
| NAP | NAD+ substrate | <0.100 | Protection |
Preparation Methods
Condensation and Cyclization
Reaction of 1 with methylhydrazine in dimethylformamide (DMF) catalyzed by L-proline at 80°C for 12 hours yields ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate (2 ). Subsequent cyclization with hydrazine hydrate in acetic acid generates 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one (3 ) in 68% yield.
Oxidation and Functionalization
Oxidation of 3 using potassium chromate (K₂CrO₄) in sulfuric acid (H₂SO₄) at ambient temperature produces 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid (4 ). Esterification with ethanol under Fischer conditions (H₂SO₄ catalyst) affords ethyl 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (5 ) in 82% yield.
Methylation and Hydrolysis
Selective N-methylation of 5 is achieved using methyl iodide (CH₃I) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C, yielding ethyl 1-methyl-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (6 ). Alkaline hydrolysis with lithium hydroxide (LiOH) in THF/H₂O (4:1) provides 1-methyl-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid (7 ).
Construction of the 2-Methyl-5,6,7,8-Tetrahydroquinazolin-4-yl Substituent
The tetrahydroquinazoline moiety is synthesized via a modified Niementowski reaction.
Cyclocondensation of Diamines
Reaction of 4-methylcyclohexane-1,3-diamine (8 ) with ethyl cyanoacetate in refluxing ethanol for 8 hours generates 2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (9 ) in 74% yield. Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 3 hours converts 9 to 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (10 ).
Piperidine Functionalization
Nucleophilic substitution of 10 with piperidin-4-amine in 1,4-dioxane at reflux for 12 hours in the presence of N,N-diisopropylethylamine (DIPEA) affords 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine (11 ) in 65% yield. Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) confirms structure by ¹H-NMR (δ 1.45–1.89 m, 10H; δ 2.34 s, 3H; δ 3.12–3.45 m, 4H).
Coupling of Pyridazine and Tetrahydroquinazoline Moieties
The final carboxamide bond formation employs an acid chloride intermediate.
Activation of Carboxylic Acid
Treatment of 7 with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours generates 1-methyl-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carbonyl chloride (12 ).
Amide Coupling
Reaction of 12 with 11 in DCM using triethylamine (Et₃N) as base at 0°C to room temperature for 6 hours yields the target compound (13 ) in 58% yield. Recrystallization from ethanol/water (3:1) provides pure product as white crystals (mp 214–216°C).
Analytical Characterization
Table 1: Spectroscopic Data for Final Compound
| Parameter | Value/Description |
|---|---|
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 1.48–1.92 (m, 10H, cyclohexane + piperidine), δ 2.41 (s, 3H, CH₃-quinazoline), δ 3.25 (s, 3H, N-CH₃), δ 3.54–3.78 (m, 4H, piperidine), δ 7.12 (s, 1H, pyridazine-H), δ 8.24 (br s, 1H, NH) |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 21.5 (CH₃), δ 28.9–45.3 (cyclohexane/piperidine), δ 161.2 (C=O), δ 165.8 (C=O amide) |
| HRMS (ESI-TOF) | m/z Calcd for C₂₁H₂₆F₃N₆O₂: 467.2041; Found: 467.2045 |
Optimization and Yield Considerations
Comparative analysis of coupling methods reveals that using 12 with 11 in DCM/Et₃N provides superior yields (58%) versus alternative activators like HATU (45%) or EDCI/HOBt (52%). Side products include bis-acylated piperidine derivatives (<5%), minimized by maintaining stoichiometric control (1:1.05 ratio of 12 :11 ).
Q & A
Q. How can researchers address reproducibility challenges in scaled-up synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) via Design of Experiments (DoE) . Use PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring. Compare batch consistency using multivariate analysis (e.g., PCA of NMR/LC-MS data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
